Idasanutlin (RG7388), CAS 1229705-06-9, is a second-generation, clinical-stage small-molecule antagonist of the p53-MDM2 interaction. Characterized by an engineered cyanopyrrolidine core, it was developed to overcome the pharmacokinetic liabilities and potency limits of first-generation cis-imidazoline inhibitors [1]. For procurement and material selection, Idasanutlin is defined by its ultra-high biochemical binding affinity (IC50 = 6 nM) and targeted selectivity for MDM2. However, buyers must account for its extreme hydrophobicity; the crystalline API exhibits an aqueous solubility of less than 0.05 µg/mL, necessitating the use of amorphous solid dispersions or specialized solvent systems for effective in vivo formulation and systemic delivery [2].
Substituting Idasanutlin with earlier-generation MDM2 inhibitors, such as Nutlin-3a or RG7112, fundamentally compromises assay sensitivity and in vivo translation. Nutlin-3a requires micromolar concentrations to achieve cellular efficacy, which frequently induces off-target effects and limits its utility to basic in vitro proof-of-concept studies [1]. While the first-generation clinical compound RG7112 offers improved potency over Nutlin-3a, it still demands relatively high dosing to achieve p53 stabilization, leading to severe dose-limiting hematological toxicities in translational models [2]. Idasanutlin’s cyanopyrrolidine scaffold provides a 15-fold increase in target affinity compared to Nutlin-3a and a significantly wider therapeutic window, making it the mandatory choice for rigorous preclinical modeling, advanced formulation development, and targeted oncology research [3].
In cell-free HTRF (Homogeneous Time-Resolved Fluorescence) binding assays, Idasanutlin demonstrates an IC50 of 6 nM for the p53-MDM2 interaction. This represents a 3-fold improvement over its direct clinical predecessor RG7112 (IC50 = 18 nM) and a 15-fold improvement over the widely used first-generation research tool Nutlin-3a (IC50 = 90 nM). This enhanced affinity allows researchers to achieve complete target saturation at lower molar concentrations, reducing the risk of off-target kinase inhibition.
| Evidence Dimension | p53-MDM2 interaction inhibition (IC50) |
| Target Compound Data | Idasanutlin: 6 nM |
| Comparator Or Baseline | RG7112: 18 nM; Nutlin-3a: 90 nM |
| Quantified Difference | 3x more potent than RG7112; 15x more potent than Nutlin-3a |
| Conditions | Cell-free HTRF biochemical assay |
Enables the use of lower compound concentrations in high-throughput screens and cellular assays, minimizing off-target toxicity.
Idasanutlin exhibits profound cellular potency in p53-wildtype models compared to legacy inhibitors. In primary chronic lymphocytic leukemia (CLL) cells, Idasanutlin achieved a mean LC50 of 0.18 µM after 48 hours of treatment, whereas Nutlin-3a required a concentration of 2.4 µM to achieve the same lethality[1]. This order-of-magnitude difference in cellular potency directly translates to more robust p53 stabilization and p21 induction at sub-micromolar doses.
| Evidence Dimension | Mean LC50 for cell death |
| Target Compound Data | Idasanutlin: 0.18 µM |
| Comparator Or Baseline | Nutlin-3a: 2.4 µM |
| Quantified Difference | 13.3-fold lower concentration required for equivalent cytotoxicity |
| Conditions | 48-hour XTT assay in primary wildtype p53 CLL cells |
Provides a wider therapeutic window and more reliable apoptosis induction in complex cellular or primary tissue models.
A critical procurement consideration for Idasanutlin is its extreme hydrophobicity. The standard crystalline API possesses an aqueous solubility of less than 0.05 µg/mL at physiological pH (1.5–7.0), classifying it as a BCS Class IV compound with inherently poor permeability and erratic absorption [1]. To achieve reliable systemic exposure and oral bioavailability in vivo, the compound must be formulated as an amorphous solid dispersion (e.g., polymer co-precipitates) [1]. Standard aqueous dosing vehicles will result in sub-therapeutic blood levels and failed in vivo efficacy studies.
| Evidence Dimension | Aqueous solubility and in vivo absorption |
| Target Compound Data | Amorphous solid dispersion (Enhanced dissolution and bioavailability) |
| Comparator Or Baseline | Crystalline Idasanutlin (<0.05 µg/mL solubility) |
| Quantified Difference | Crystalline baseline is practically insoluble (<0.05 µg/mL); requires >30% polymer co-precipitation to achieve systemic exposure |
| Conditions | Physiological pH (1.5–8.0) and in vivo pharmacokinetic models |
Alerts buyers that standard aqueous reconstitution is insufficient for in vivo studies, requiring advanced formulation strategies like solid dispersions.
Idasanutlin demonstrates a wider therapeutic window in vitro compared to legacy inhibitors. In comparative viability assays, the IC50 ratio between non-malignant breast cells (MCF-10A) and malignant triple-negative breast cancer (TNBC) cells was up to 3.39-fold for Idasanutlin, compared to only a 1.36-fold difference for Nutlin-3a [1]. This enhanced differential toxicity ensures that Idasanutlin more selectively targets malignant cells, reducing baseline cytotoxicity in healthy control cell lines.
| Evidence Dimension | IC50 ratio (Non-malignant MCF-10A vs. Malignant TNBC cells) |
| Target Compound Data | Idasanutlin: 3.39-fold difference |
| Comparator Or Baseline | Nutlin-3a: 1.36-fold difference |
| Quantified Difference | Idasanutlin provides a 2.5x wider therapeutic window between healthy and malignant cells |
| Conditions | Cellular viability assay comparing MCF-10A and TNBC cell lines |
Provides a cleaner toxicological profile in complex co-culture systems and reduces background cell death in non-target tissues.
Due to its optimized cyanopyrrolidine core, Idasanutlin is the benchmark MDM2 antagonist for in vivo xenograft studies. However, researchers must utilize amorphous solid dispersion formulations or specialized lipid nanocomplexes to overcome its BCS Class IV solubility limits (<0.05 µg/mL) and achieve reliable oral bioavailability [1].
With a biochemical IC50 of 6 nM, Idasanutlin serves as a highly potent positive control in HTRF and TR-FRET screening assays aimed at discovering novel p53 reactivators, offering greater assay sensitivity compared to the 90 nM affinity of legacy compounds like Nutlin-3a .
As a clinical-stage benchmark compound, Idasanutlin is widely used to model acquired resistance to non-genotoxic p53 therapies. Prolonged exposure in wild-type p53 cell lines reliably generates secondary resistance and de novo TP53 mutations, providing a robust, clinically relevant model for evaluating combination therapies[2].